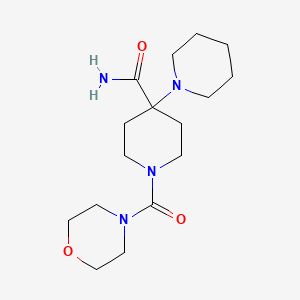
1'-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1'-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide involves methods starting from vicinal amino alcohols and their derivatives, oxiranes, and aziridines. These methods have been explored for their potential in medicinal and organic chemistry, highlighting the versatility of morpholines as catalysts, auxiliaries, and biologically active substances (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including 1'-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide, is characterized by the presence of a six-membered aromatic organic heterocycle containing one nitrogen atom and one oxygen atom. This configuration plays a crucial role in the compound's pharmacological profile, influencing its interaction with biological systems (Asif & Imran, 2019).
Chemical Reactions and Properties
Morpholine derivatives are involved in a wide range of chemical reactions, leading to the synthesis of various bioactive compounds. These reactions include interactions with nitrogen-based nucleophiles and electrophiles, producing a plethora of heterocyclic compounds with potential pharmacological activities. The flexibility in chemical reactions underscores the significance of morpholine and its derivatives in drug discovery and organic synthesis (Farghaly et al., 2023).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Compounds with morpholino groups, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have been synthesized and analyzed for their crystal structures, indicating the morpholino group's versatility in creating potential therapeutic agents with distinct biological activities (Jiu-Fu Lu et al., 2017). Such structural analyses are crucial for understanding the molecular basis of these compounds' interactions with biological targets.
Antiproliferative Activity
Morpholino-substituted compounds have shown significant inhibitory activity against various cancer cell lines, highlighting their potential in cancer research. For example, the synthesis and structural determination of compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have revealed their antiproliferative properties, emphasizing the role of morpholino groups in developing anticancer agents (J. Lu et al., 2021).
Polymer Science
Morpholine derivatives have also been explored in polymer science, particularly in the synthesis of biodegradable polyesteramides with pendant functional groups. These studies offer insights into the design of new materials with specific properties, such as biodegradability and functionalization potential, for medical and environmental applications (P. J. I. Veld et al., 1992).
Novel Synthetic Methodologies
Research has developed efficient synthetic methods for morpholin-2-one derivatives, illustrating the morpholino group's role in facilitating novel chemical reactions. This includes the use of glycolaldehyde dimer in the Ugi multicomponent reaction to synthesize morpholin-2-one-5-carboxamide derivatives, underscoring the adaptability of morpholino-containing compounds in synthetic chemistry (Young Bae Kim et al., 2001).
Photophysical Properties
Morpholino compounds have been studied for their photophysical properties, such as in the synthesis and characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine. These studies contribute to our understanding of how morpholino groups affect the optical properties of molecules, which can be relevant in the design of materials for photonic applications (Taylor Chin et al., 2010).
Eigenschaften
IUPAC Name |
1-(morpholine-4-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c17-14(21)16(20-6-2-1-3-7-20)4-8-18(9-5-16)15(22)19-10-12-23-13-11-19/h1-13H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCMNOVJNLZPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)N3CCOCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,4']Bipiperidinyl-4'-carboxamide, 1'-(morpholine-4-carbonyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)
![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)



![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)
